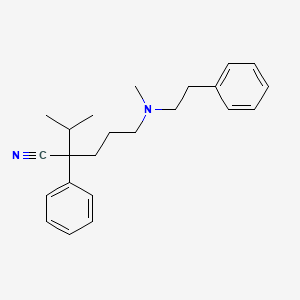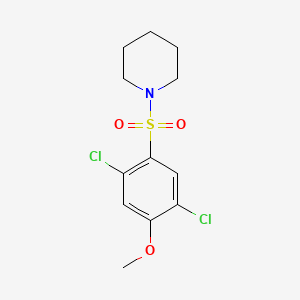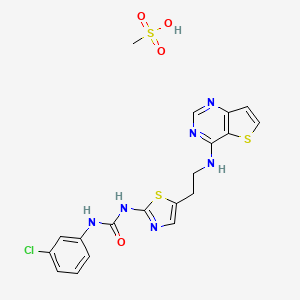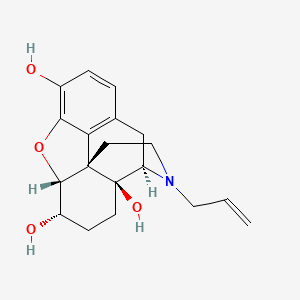
Hydroxyprogestérone
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Hydroxyprogesterone, a synthetic progestin, primarily targets progesterone receptors located in various tissues such as the uterus, ovaries, breasts, and the central nervous system . These receptors play a crucial role in the female reproductive system, particularly in maintaining pregnancy .
Mode of Action
Hydroxyprogesterone acts by binding to progesterone receptors, leading to an increased interaction between progesterone and its receptors . In certain uses, the action of hydroxyprogesterone caproate results in the suppression of testicular androgen production via suppression of luteinizing hormone secretion .
Biochemical Pathways
Hydroxyprogesterone affects the steroid hormone biosynthesis pathway . This pathway involves several enzymes, including 3β-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase, which play critical roles in the biosynthesis of all steroid hormones . Additionally, hydroxyprogesterone can also be involved in the “backdoor” pathway of androgen biosynthesis .
Pharmacokinetics
After intramuscular injection, peak serum levels of hydroxyprogesterone caproate appear after 3-7 days . The compound is extensively metabolized, with conjugated metabolites including sulfated and glucuronidated products . In vitro data suggest that the metabolism of hydroxyprogesterone caproate is predominantly mediated by CYP3A4 and CYP3A5 . Both conjugated metabolites and free steroids are excreted in the urine and feces .
Result of Action
The action of hydroxyprogesterone leads to a variety of effects at the molecular and cellular levels. It transforms proliferative endometrium into secretory endometrium, induces mammary gland duct development, and inhibits the production and/or release of gonadotropic hormone . It also results in an anti-inflammatory effect, which blunts the proinflammatory state that occurs with the initiation of labor, and maintains uterine quiescence by stabilizing progesterone acting on the myometrium .
Action Environment
The action of hydroxyprogesterone can be influenced by various environmental factors For instance, the presence of other hormones, the physiological state of the individual (such as pregnancy), and the overall health status can impact the efficacy and stability of hydroxyprogesterone.
Applications De Recherche Scientifique
Hydroxyprogesterone has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.
Biology: Hydroxyprogesterone is studied for its role in steroidogenesis and its effects on various biological processes.
Medicine: It is used in the treatment of conditions such as congenital adrenal hyperplasia and preterm labor.
Analyse Biochimique
Biochemical Properties
Hydroxyprogesterone interacts with various enzymes, proteins, and other biomolecules. It is a substrate for the enzyme 21-hydroxylase, which is involved in the biosynthesis of cortisol . It is also a substrate for the enzyme 17α-hydroxylase/17,20-lyase, which is involved in the biosynthesis of androgens . These interactions are critical for the production of essential hormones in the body .
Cellular Effects
Hydroxyprogesterone has significant effects on various types of cells and cellular processes. It influences cell function by binding to progesterone receptors in the uterus, ovaries, breasts, and in the central nervous system . This binding can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Hydroxyprogesterone exerts its effects at the molecular level through several mechanisms. It binds to and stimulates the transcriptional activity of the glucocorticoid receptor . It also influences the activity of enzymes involved in steroid hormone biosynthesis, such as 21-hydroxylase and 17α-hydroxylase/17,20-lyase .
Temporal Effects in Laboratory Settings
The effects of Hydroxyprogesterone can change over time in laboratory settings. For instance, it has been observed that the administration of Hydroxyprogesterone can promote the pathogenesis of hyperglycemia and insulin resistance over time
Dosage Effects in Animal Models
The effects of Hydroxyprogesterone can vary with different dosages in animal models. For instance, one study found that the administration of Hydroxyprogesterone in lean mice promoted the pathogenesis of hyperglycemia and insulin resistance
Metabolic Pathways
Hydroxyprogesterone is involved in several metabolic pathways. It is an intermediate in the biosynthesis of cortisol and androgens . The enzymes 21-hydroxylase and 17α-hydroxylase/17,20-lyase, which Hydroxyprogesterone interacts with, are critical for these metabolic pathways .
Transport and Distribution
Hydroxyprogesterone is transported and distributed within cells and tissues. It is extensively protein-bound in the plasma, indicating that it may interact with various transporters or binding proteins
Subcellular Localization
It is known that the enzymes it interacts with, such as 21-hydroxylase and 17α-hydroxylase/17,20-lyase, are located in the endoplasmic reticulum and mitochondria This suggests that Hydroxyprogesterone may also be localized to these subcellular compartments
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hydroxyprogesterone can be synthesized from progesterone via the action of the enzyme 17α-hydroxylase (encoded by CYP17A1) . The synthetic route involves the hydroxylation of progesterone at the 17α position. This reaction typically requires specific conditions, including the presence of molecular oxygen and a suitable cofactor such as NADPH.
Industrial Production Methods: In industrial settings, hydroxyprogesterone is often produced using high-throughput liquid chromatography coupled with mass spectrometry (LC-MS/MS) for quantification . The process involves the extraction of hydroxyprogesterone from biological samples, followed by chromatographic separation and mass spectrometric detection. This method ensures high sensitivity and specificity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Hydroxyprogesterone undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert hydroxyprogesterone into other steroidal compounds.
Substitution: Substitution reactions can introduce different functional groups into the hydroxyprogesterone molecule, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions.
Major Products:
Oxidation: 17α-hydroxyprogesterone caproate
Reduction: Reduced steroidal derivatives
Substitution: Functionalized hydroxyprogesterone derivatives
Comparaison Avec Des Composés Similaires
Progesterone: The parent compound from which hydroxyprogesterone is derived.
17α-hydroxyprogesterone caproate: A derivative used in medical applications.
Medroxyprogesterone acetate: A synthetic progestin with similar properties.
Uniqueness: Hydroxyprogesterone is unique due to its specific hydroxylation at the 17α position, which distinguishes it from other progestogens. This structural feature allows it to participate in unique biochemical pathways and exert distinct physiological effects .
Propriétés
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPWSSGDRRHUNT-CEGNMAFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6040747, DTXSID00859075 | |
| Record name | 17alpha-Hydroxyprogesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-Hydroxypregn-4-ene-3,20-dione, (+/-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 17-Hydroxyprogesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000374 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.00648 mg/mL | |
| Record name | 17-Hydroxyprogesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000374 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
ADMIN OF ESTROGEN & PROGESTIN, AS CONTAINED IN COMBINATION OR SEQUENTIAL PREPN, COULD INTERFERE WITH FERTILITY IN ANY ONE OF SEVERAL WAYS. HOWEVER, IT IS CLEAR THAT, AS CURRENTLY USED, MIXTURE INHIBITS OVULATION. ...CONTINUED ACTION OF PROGESTERONE SERVES TO INHIBIT RELEASE OF LH. /PROGESTINS/, IT ACTS AS ANTIGONADOTROPHIC AGENT ON ANTERIOR PITUITARY INHIBITING FSH RELEASE &, THUS, FOLLICULAR GROWTH, ESTROGEN PRODUCTION, & ESTRUS. IT ALSO INHIBITS LH RELEASE, THUS PREVENTING OVULATION, CORPORA LUTEA FORMATION, & FURTHER PROGESTERONE SECRETION. BY INHIBITING LH...HOLDS PROGESTERONE LEVELS IN CHECK. | |
| Record name | 17ALPHA-HYDROXYPROGESTERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3343 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
RHOMBIC OR HEXAGONAL LEAFLETS FROM ACETONE OR ALCOHOL | |
CAS No. |
68-96-2, 110850-01-6 | |
| Record name | 17-Hydroxyprogesterone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyprogesterone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxyprogesterone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14570 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 17-Hydroxyprogesterone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15468 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 17alpha-Hydroxyprogesterone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6040747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17-Hydroxypregn-4-ene-3,20-dione, (+/-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxyprogesterone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.636 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROXYPROGESTERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21807M87J2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 17ALPHA-HYDROXYPROGESTERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3343 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 17-Hydroxyprogesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000374 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
222-223 °C, 219 - 220 °C | |
| Record name | 17ALPHA-HYDROXYPROGESTERONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3343 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 17-Hydroxyprogesterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000374 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[4-Amino-6-(4-methoxyphenyl)furo[2,3-D]pyrimidin-5-YL]phenyl}-N'-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B1663866.png)











